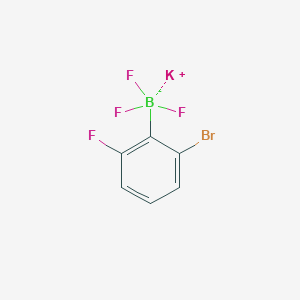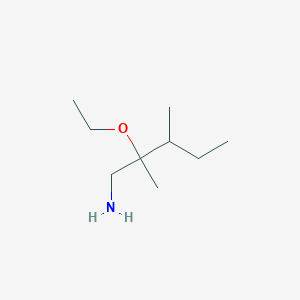
2-Ethoxy-2,3-dimethylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2,3-dimethylpentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group, two methyl groups, and an amine group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Ethoxy-2,3-dimethylpentan-1-amine is through the Williamson ether synthesis. This involves the reaction of an alkyl halide with an alkoxide ion. For instance, ethanol can be used to obtain the alkyl halide, and 3-methylpentan-2-ol can provide the alkoxide ion . The reaction typically proceeds under basic conditions, favoring the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2,3-dimethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-Ethoxy-2,3-dimethylpentan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound may serve as a precursor for biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its pharmacological properties could reveal new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Ethoxy-2,3-dimethylpentan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. Specific pathways and targets would depend on the context of its application, such as in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-3-methylpentane: Similar in structure but lacks the amine group.
2,3-Dimethylpentan-1-amine: Similar but without the ethoxy group.
2-Ethoxy-2-methylpentane: Similar but with different methyl group positioning.
Uniqueness
2-Ethoxy-2,3-dimethylpentan-1-amine is unique due to the combination of its ethoxy, methyl, and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Propriétés
Formule moléculaire |
C9H21NO |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
2-ethoxy-2,3-dimethylpentan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-5-8(3)9(4,7-10)11-6-2/h8H,5-7,10H2,1-4H3 |
Clé InChI |
MIEVEZHMYXPDGV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)(CN)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


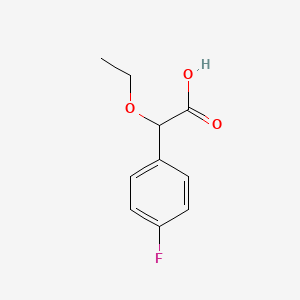
![[1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B13475614.png)
![2-Methylidenespiro[3.4]octane](/img/structure/B13475634.png)
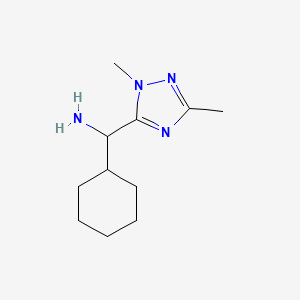
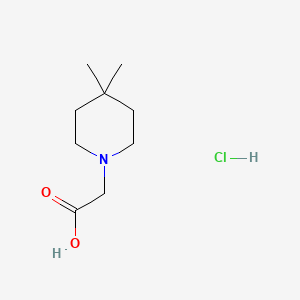
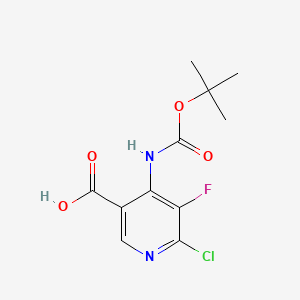
![1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine](/img/structure/B13475654.png)


![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)
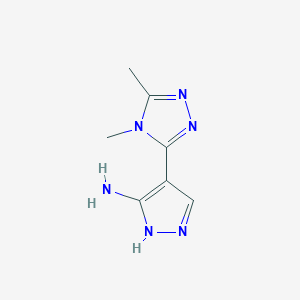
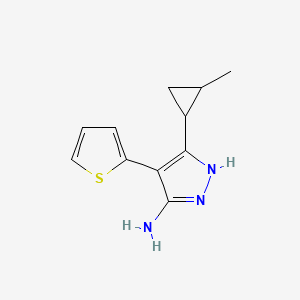
![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)
